(3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One
Description
(3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One is a complex organic compound featuring a hexahydropyrrolo[3,4-C]pyrrol core with a thiophene ring attached
Properties
IUPAC Name |
(3aR,6aS)-5-thiophen-3-yl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10-9-4-11-3-7(9)5-12(10)8-1-2-14-6-8/h1-2,6-7,9,11H,3-5H2/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIHPQPBAWXKN-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)C2CN1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C(=O)[C@H]2CN1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydropyrrolo[3,4-C]pyrrol core, followed by the introduction of the thiophene ring. Key steps may include:
Cyclization Reactions: Formation of the hexahydropyrrolo[3,4-C]pyrrol core through cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Introduction: Attachment of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts and appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalyst Optimization: Using highly efficient and recyclable catalysts.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents.
Process Intensification: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
Biologically, this compound may exhibit interesting pharmacological activities. Research could focus on its potential as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the thiophene ring or the hexahydropyrrolo[3,4-C]pyrrol core might yield compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique electronic and structural characteristics.
Mechanism of Action
The mechanism by which (3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-C]Pyrrol Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules with thiophene rings attached to various functional groups.
Uniqueness
(3As,6Ar)-2-(Thiophen-3-Yl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One is unique due to the combination of its hexahydropyrrolo[3,4-C]pyrrol core and thiophene ring. This structural motif may confer distinct electronic properties and reactivity, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
